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Introduction: The Significance of Three-
Dimensionality in Drug Design

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous and invaluable
scaffold, forming the core of numerous approved pharmaceuticals.[1][2] Its conformational
flexibility and ability to present substituents in well-defined three-dimensional orientations make
it a privileged structure for interacting with biological targets. However, the introduction of a
substituent on the piperidine ring often creates a chiral center, leading to the existence of
stereoisomers—specifically, enantiomers. These are molecules that are non-superimposable
mirror images of each other.

While chemically identical in an achiral environment, enantiomers can exhibit profoundly
different pharmacological, pharmacokinetic, and toxicological profiles within the chiral
environment of the human body.[3][4] This guide provides a comprehensive comparison of the
efficacy of single-enantiomer (chiral) piperidine drugs versus their racemic (50:50 mixture of
enantiomers) counterparts. We will explore the fundamental principles of stereoselective
interactions, present experimental data from a key piperidine-based therapeutic, detail the
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methodologies used for their evaluation, and provide insights into why a chiral approach is
often superior in modern drug development.

The Principle of Stereoselective Efficacy: Why
Chirality Matters

The differential activity of enantiomers is rooted in the stereospecificity of biological
macromolecules like receptors and enzymes.[5][6] These protein targets are themselves chiral,
constructed from L-amino acids. Consequently, the interaction between a small molecule drug
and its target is a diastereomeric one, where the spatial arrangement of atoms is critical for a
precise fit, much like a left hand fits best into a left-handed glove.

This concept, often visualized by the Easson-Stedman "three-point attachment” model, posits
that for optimal binding and efficacy, a chiral molecule must present at least three distinct
functional groups in a specific spatial orientation to interact with complementary sites on its
receptor.[6]

One enantiomer, the eutomer, will possess the correct configuration for this multi-point
interaction, leading to high affinity and the desired therapeutic effect. Its mirror image, the
distomer, will have a mismatched orientation, resulting in weaker binding, inactivity, or in some
cases, engagement with different targets, leading to undesirable side effects or toxicity.[7] The
administration of a racemic mixture, therefore, can be viewed as delivering a 50% dose of the
active compound alongside a 50% dose of an impurity that may be inert or actively detrimental.

[8]

This fundamental principle drives the pharmaceutical industry's shift towards developing single-
enantiomer drugs, a strategy often referred to as a "chiral switch".[9][10] Regulatory bodies like
the U.S. Food and Drug Administration (FDA) have established clear guidelines encouraging

the full characterization and justification for the stereoisomeric composition of new drugs.[9][11]

Caption: Stereoselective binding of enantiomers to a chiral receptor site.

Case Study: Methylphenidate (Ritalin®) vs.
Dexmethylphenidate (Focalin®)
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A classic and illustrative example from the piperidine class is methylphenidate (MPH), a central
nervous system stimulant widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD).
[12] The commercial drug, commonly known as Ritalin®, is a racemic mixture of two
enantiomers: d-threo-methylphenidate (d-MPH) and I-threo-methylphenidate (I-MPH).[4]

The therapeutic action of MPH is primarily mediated by blocking the reuptake of dopamine (DA)
and norepinephrine (NE) in the synaptic cleft.[4][13] Extensive research has demonstrated that
this activity resides almost exclusively in the d-threo enantiomer.

Causality of Experimental Findings: Studies comparing the enantiomers reveal that d-MPH is
approximately 10-fold more potent at inhibiting catecholamine reuptake than I-MPH.[4] This
translates directly to clinical efficacy. In controlled studies, the therapeutic effects of racemic
MPH in reducing ADHD symptoms were found to be attributable entirely to the d-isomer.[14]
The l-isomer is largely considered inactive ballast. This stark difference in potency provided the
scientific rationale for developing dexmethylphenidate (Focalin®), a formulation containing only
the active d-enantiomer.[12] The clinical advantage is that a lower dose of dexmethylphenidate
can achieve the same therapeutic effect as a higher dose of the racemate, potentially reducing
metabolic load and variability.

Quantitative Efficacy Comparison: Methylphenidate Enantiomers
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Parameter . Reference
(Eutomer) (Distomer) MPH
, DAINE Weak DAI/NE DAINE
Primary
_ Reuptake Reuptake Reuptake [4]
Mechanism o o o
Inhibitor Inhibitor Inhibitor
~10x more ]
) ~10x less potent Potency driven
Relative Potency  potent than I- ] ) [4]
. than d-isomer by d-isomer
isomer
Primarily o
i Negligible ) )
. ] responsible for o Efficacy resides
Clinical Efficacy ) contribution to ) ) [41[14]
therapeutic ] in the d-isomer
efficacy
effects

© 2026 BenchChem. All rights reserved. 3/13 Tech Support


https://en.wikipedia.org/wiki/Methylphenidate
https://pubmed.ncbi.nlm.nih.gov/16953648/
https://pubmed.ncbi.nlm.nih.gov/16953648/
https://www.youtube.com/watch?v=w44BXLATt5w
https://pubmed.ncbi.nlm.nih.gov/16953648/
https://pubmed.ncbi.nlm.nih.gov/15502602/
https://en.wikipedia.org/wiki/Methylphenidate
https://pubmed.ncbi.nlm.nih.gov/16953648/
https://pubmed.ncbi.nlm.nih.gov/16953648/
https://pubmed.ncbi.nlm.nih.gov/16953648/
https://pubmed.ncbi.nlm.nih.gov/15502602/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1501032?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

| Adverse Effects | Major contributor to efficacy and side effects | Minimal contribution | Side
effects driven by d-isomer [[4] |

Experimental Protocols for Efficacy Comparison

To rigorously compare the efficacy of chiral versus racemic compounds, a multi-step
experimental approach is required. This process is self-validating, as each step provides the
necessary material and data for the subsequent analysis.

Chiral Separation (Resolution) of the Racemate

The foundational step is to separate the racemic mixture into its individual, pure enantiomers.
This allows for their independent biological evaluation. Chiral High-Performance Liquid
Chromatography (HPLC) is the gold standard for this purpose.

Protocol: Analytical Chiral HPLC Separation

e Column Selection: Choose a chiral stationary phase (CSP) appropriate for piperidine
compounds. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like
Chiralcel® OD-H or Chiralpak® AD-H) are often effective.

o Mobile Phase Optimization:

o Start with a mobile phase of hexane and isopropanol (e.g., 90:10 v/v) for normal-phase
chromatography.

o Add a small amount of an amine modifier, such as diethylamine (DEA) (0.1%), to the
mobile phase. This is crucial for improving the peak shape and resolution of basic
compounds like piperidines by minimizing tailing caused by interactions with residual
silanols on the silica support.

o Systematically vary the ratio of hexane to isopropanol to optimize the separation
(resolution) and retention time.

o Sample Preparation: Dissolve the racemic piperidine compound in the mobile phase to a
concentration of ~1 mg/mL. Filter through a 0.45 pum filter.

o Chromatographic Conditions:
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Flow Rate: 1.0 mL/min

[e]

o

Injection Volume: 10 pL

[¢]

Column Temperature: 25 °C

Detection: UV detector set to a wavelength where the compound has maximum

[¢]

absorbance (e.g., 254 nm).

¢ Analysis: The two enantiomers will elute as separate peaks. The enantiomeric excess (% ee)
and purity of the separated fractions can be calculated from the peak areas.

In Vitro Efficacy Assessment: Receptor Binding Assays

Once the pure enantiomers are isolated, their biological activity can be compared using in vitro
assays. For many piperidine drugs that target receptors, radioligand binding assays are used to
determine the binding affinity (Ki) of each enantiomer for the target receptor.

Protocol: Competitive Radioligand Binding Assay
e Materials:

o Cell membranes or tissue homogenates expressing the target receptor (e.g., striatal tissue
for dopamine transporters).

o A high-affinity radioligand for the target (e.qg., [*H]-WIN 35,428 for the dopamine
transporter).

o Isolated enantiomers (R- and S-) and the racemic mixture of the piperidine test compound.
o Assay buffer, scintillation fluid, glass fiber filters, and a scintillation counter.

o Assay Procedure:
o Prepare serial dilutions of the R-enantiomer, S-enantiomer, and the racemic mixture.

o In a 96-well plate, incubate a fixed concentration of the radioligand and the receptor
preparation with the varying concentrations of the test compounds.

© 2026 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1501032?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o Include control wells for total binding (radioligand + receptors) and non-specific binding
(radioligand + receptors + a high concentration of a known, non-labeled competitor).

o Incubate at a specific temperature for a set time to reach equilibrium (e.g., 60 minutes at
room temperature).

e Separation and Counting:

o Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to
separate bound from free radioligand.

o Wash the filters with ice-cold assay buffer to remove unbound radioligand.

o Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity
using a scintillation counter.

o Data Analysis:
o Calculate the specific binding by subtracting non-specific binding from total binding.

o Plot the percentage of specific binding against the logarithm of the competitor
concentration.

o Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the
concentration of the test compound that inhibits 50% of the specific radioligand binding).

o Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation. A lower
Ki value indicates higher binding affinity.
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Caption: Workflow for comparing chiral vs. racemic compound efficacy.

© 2026 BenchChem. All rights reserved.

7/13

Tech Support


https://www.benchchem.com/product/b1501032/docs?utm_src=pdf-body-img#a-comparative-guide-to-the-efficacy-of-chiral-vs-racemic-piperidine-compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1501032?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Conclusion and Future Perspectives

The comparative evaluation of chiral versus racemic piperidine compounds consistently
underscores the importance of stereochemistry in drug action. As demonstrated by the
methylphenidate case study, the therapeutic efficacy and potency of a chiral drug often reside
in a single enantiomer. Administering a racemic mixture may introduce an unnecessary
chemical load on the body, with the distomer being either inactive or a source of potential side
effects.

The rationale for developing single-enantiomer drugs is scientifically robust and clinically
significant. It allows for more precise pharmacology, potentially improved therapeutic windows,
and more predictable dose-response relationships. The experimental workflows outlined, from
chiral separation to in vitro binding and functional assays, represent the standard, validated
approach for dissecting the stereoselective contribution to a drug's overall profile. As drug
development moves towards greater precision and personalization, the default strategy will
continue to be the identification and advancement of the single, most active, and safest
enantiomer of any chiral piperidine compound.

References

e Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International
Journal of Biomedical Science : IJBS, 2(2), 85-100. [Link]

e Hughes, B. (2023). Chirality of New Drug Approvals (2013—-2022): Trends and Perspectives.
Journal of Medicinal Chemistry, 66(15), 10243-10255. [Link]

o Wikipedia contributors. (n.d.). Epibatidine. In Wikipedia. Retrieved January 26, 2026, from
[Link]

e Kimko, H. C., & Teuscher, N. S. (2007). Methylphenidate and its isomers: their role in the
treatment of attention-deficit hyperactivity disorder using a transdermal delivery system. CNS
drugs, 21(Suppl 1), 27-42. [Link]

» Wikipedia contributors. (n.d.). Methylphenidate. In Wikipedia. Retrieved January 26, 2026,
from [Link]

© 2026 BenchChem. All rights reserved. 8/13 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3614593/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10440339/
https://en.wikipedia.org/wiki/Epibatidine
https://pubmed.ncbi.nlm.nih.gov/18081363/
https://en.wikipedia.org/wiki/Methylphenidate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1501032?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

International Journal of Innovative Research in Science, Engineering and Technology.
(2022). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. IJIRSET, 11(4). [Link]

Baumann, M., & Baxendale, I. R. (2013). An Overview of the Synthetic Routes to the Best
Selling Drugs Containing 6-Membered Heterocycles. Beilstein Journal of Organic Chemistry,
9, 2265-2319. [Link]

Drug Patent Watch. (2025). The Chiral Switch: A Pharmaceutical Tactic to Prolong
Exclusivity. Drug Patent Watch. [Link]

Swanson, J. M., et al. (2004). Comparative pharmacodynamics and plasma concentrations
of d-threo-methylphenidate hydrochloride after single doses of d-threo-methylphenidate
hydrochloride and d,|-threo-methylphenidate hydrochloride in a double-blind, placebo-
controlled, crossover laboratory school study in children with attention-deficit/hyperactivity
disorder. Journal of Clinical Pharmacology, 44(2), 155-165. [Link]

Gota, V., et al. (2021). Evaluation of Trials Comparing Single-Enantiomer Drugs to Their
Racemic Precursors: A Systematic Review. JAMA Network Open, 4(5), €218228. [Link]

U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs.
FDA. [Link]

Ladisch, M. R., & Kohlmann, K. L. (2015). Methylphenidate and impulsivity: A comparison of
effects of methylphenidate enantiomers on delay discounting in rats. Behavioural
Pharmacology, 26(8), 735-743. [Link]

Laduron, P. M. (1992). Stereospecificity in binding studies. A useful criterion though
insufficient to prove the presence of receptors. Biochemical pharmacology, 44(7), 1237-
1242. [Link]

Vashisth, H., et al. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic
Receptors. bioRxiv. [Link]

ResearchGate. (2025). (PDF) Evaluation of Trials Comparing Single-Enantiomer Drugs to
Their Racemic Precursors: A Systematic Review. ResearchGate. [Link]

© 2026 BenchChem. All rights reserved. 9/13 Tech Support


https://www.ijirset.com/upload/2022/april/154_EXPLORING_THE.pdf
https://pubs.acs.org/doi/10.1021/jacs.3c03525
https://www.drugpatentwatch.com/p/the-chiral-switch-a-pharmaceutical-tactic-to-prolong-exclusivity/
https://pubmed.ncbi.nlm.nih.gov/14747423/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8100109/
https://www.fda.gov/regulatory-information/search-fda-guidance-documents/development-new-stereoisomeric-drugs
https://www.researchgate.net/publication/287340801_Methylphenidate_and_impulsivity_A_comparison_of_effects_of_methylphenidate_enantiomers_on_delay_discounting_in_rats
https://pubmed.ncbi.nlm.nih.gov/1329780/
https://www.biorxiv.org/content/10.1101/2023.09.29.560242v1
https://www.researchgate.net/publication/351347012_Evaluation_of_Trials_Comparing_Single-Enantiomer_Drugs_to_Their_Racemic_Precursors_A_Systematic_Review
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1501032?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

D'yakonov, V. A., & Dzhemilev, U. M. (2016). Piperidine Derivatives: Recent Advances in
Synthesis and Pharmacological Applications. Molecules, 21(11), 1433. [Link]

Markowitz, J. S., et al. (2013). Long-acting methylphenidate formulations in the treatment of
attention-deficit/hyperactivity disorder: a systematic review of head-to-head studies.
Pharmacotherapy, 33(2), 169-178. [Link]

Schweri, M. M., et al. (1985). Pharmacology of the enaniomers of threo-methylphenidate.
The Journal of pharmacology and experimental therapeutics, 235(1), 190-196. [Link]

Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral
Compounds. Analytical Chemistry, 95(3), 1649-1669. [Link]

European Journal of Medicinal Chemistry. (n.d.). Recent advancement of piperidine moiety in
treatment of cancer- A review. European Journal of Medicinal Chemistry. [Link]

Somogyi, A., et al. (2017). The impact of methylphenidate and its enantiomers on dopamine
synthesis and metabolism in vitro. Neurochemistry international, 109, 166-173. [Link]

ResearchGate. (2025). Stereoselectivity of drug-receptor interactions. ResearchGate. [Link]
ACS Publications. (n.d.). FDA issues flexible policy on chiral drugs. ACS Publications. [Link]

ResearchGate. (n.d.). The influence of the introduction of chiral center in piperidine ring...
ResearchGate. [Link]

Chiralpedia. (2025). Chiral Pharmacology: The Mirror Image of Drug Development.
Chiralpedia. [Link]

Abadie, D., et al. (2012). Safety profile of enantiomers vs. racemic mixtures: it's the same?.
British journal of clinical pharmacology, 74(5), 896-898. [Link]

ACS Medicinal Chemistry Letters. (2024). The Death of the Strategy of Classical Chiral
Switches Is an Exaggeration. ACS Medicinal Chemistry Letters. [Link]

YouTube. (2022). Difference between DEXAMPHETAMINE & METHYLPHENIDATE in
ADHD | ADDERALL | RITALIN | DR REGE EXPLAINS. YouTube. [Link]

© 2026 BenchChem. All rights reserved. 10/13 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274291/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3652815/
https://www.researchgate.net/publication/19307845_Pharmacology_of_the_enaniomers_of_threo-methylphenidate
https://pubs.acs.org/doi/10.1021/acs.analchem.2c04918
https://www.sciencedirect.com/science/article/pii/S022352341830588X
https://pubmed.ncbi.nlm.nih.gov/28986161/
https://www.researchgate.net/publication/10988019_Stereoselectivity_of_drug-receptor_interactions
https://pubs.acs.org/doi/pdf/10.1021/cen-v070n022.p007
https://www.researchgate.net/figure/The-influence-of-introducing-chiral-center-on-piperidine-ring-on-hERG-selectivity-of-renin_fig15_369656683
https://chiralpedia.com/chiral-pharmacology-the-mirror-image-of-drug-development/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3495166/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00329
https://www.youtube.com/watch?v=sihigY1k1c4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1501032?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

ResearchGate. (2025). Chiral switch: Pure enantiomers of drugs instead of racemic
mixtures. ResearchGate. [Link]

MSD Manual Professional Edition. (n.d.). Drug—Receptor Interactions. MSD Manual
Professional Edition. [Link]

luga, C., et al. (2022). Chiral Switch: Between Therapeutical Benefit and Marketing Strategy.
Pharmaceuticals, 15(2), 240. [Link]

Gubitz, G. (n.d.). Chiral Separations Methods and Protocols. [PDF]. [Link]

MDPI. (n.d.). Computational Analysis of the Asymmetric Hydrogenation of y-Ketoacids: Weak
Interactions and Kinetics. MDPI. [Link]

Asian Journal of Organic Chemistry. (n.d.). Recent Advances in Synthesis of
Enantioenriched 2-Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry.
[Link]

Dr.Oracle. (2025). What is the difference between Ritalin (methylphenidate) and
dexamphetamine (dextroamphetamine)?. Dr.Oracle. [Link]

Soudijn, W., van Wijngaarden, I., & IJzerman, A. P. (2003). Stereoselectivity of drug-receptor
interactions. IDrugs, 6(1), 43-56. [Link]

Marra, A., et al. (2021). Discovery and computational studies of piperidine/piperazine-based
compounds endowed with sigma receptor affinity. European journal of medicinal chemistry,
213, 113169. [Link]

U.S. Food and Drug Administration. (n.d.). Guidance for Industry #169 - Drug Substance.
FDA. [Link]

ResearchGate. (2025). Chiral Separations: Methods and Protocols. ResearchGate. [Link]

YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube.
[Link]

© 2026 BenchChem. All rights reserved. 11/13 Tech Support


https://www.researchgate.net/publication/225139031_Chiral_switch_Pure_enantiomers_of_drugs_instead_of_racemic_mixtures
https://www.msdmanuals.com/professional/clinical-pharmacology/pharmacodynamics/drug%E2%80%93receptor-interactions
https://www.mdpi.com/1424-8247/15/2/240
https://link.springer.com/content/pdf/10.1007/978-1-62703-261-6.pdf
https://www.mdpi.com/2073-4344/14/1/86
https://www.researchgate.net/publication/349479268_Recent_Advances_in_Synthesis_of_Enantioenriched_2-Substituted_Piperidine_Derivatives
https://droracle.com/faq/what-is-the-difference-between-ritalin-methylphenidate-and-dexamphetamine-dextroamphetamine/
https://pubmed.ncbi.nlm.nih.gov/12789621/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7869115/
https://www.fda.gov/regulatory-information/search-fda-guidance-documents/guidance-industry-169-drug-substance
https://www.researchgate.net/publication/283526544_Chiral_Separations_Methods_and_Protocols
https://www.youtube.com/watch?v=x7-X-V3q1pY
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1501032?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

Canada.ca. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug
Development. Canada.ca. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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